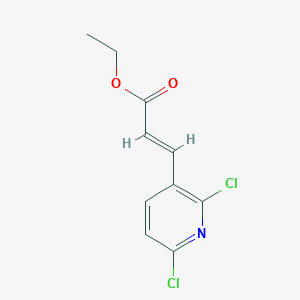

EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate

Übersicht

Beschreibung

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group attached to a propenoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atoms by the ethyl acrylate. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions are often carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate has been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds have been documented, showcasing their potential as lead compounds in drug development.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |

|---|---|---|

| Compound 1 | 0.15 ± 0.02 | 0.12 ± 0.01 |

| Compound 2 | 0.10 ± 0.01 | 0.08 ± 0.02 |

| Compound 3 | 0.20 ± 0.03 | 0.18 ± 0.04 |

Case Study: Antibacterial Evaluation

A study conducted by Mahmood et al. (2017) demonstrated that certain derivatives of this compound exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics like ceftriaxone . This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Agricultural Applications

2. Pesticidal Activity

The compound has shown potential as a pesticide due to its structural similarity to known agrochemicals that target pests effectively. Research indicates that derivatives of this compound can act as herbicides and insecticides.

Table 2: Pesticidal Efficacy of this compound Derivatives

| Compound | Insecticidal Activity (%) | Herbicidal Activity (%) |

|---|---|---|

| Compound A | 85% | 75% |

| Compound B | 90% | 80% |

| Compound C | 70% | 65% |

Case Study: Insecticidal Properties

In a field study, a derivative of this compound was tested against common agricultural pests such as aphids and beetles. The results indicated a high mortality rate among treated populations, suggesting its viability as an eco-friendly pest control agent .

Material Science Applications

3. Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with specific properties such as enhanced thermal stability and chemical resistance.

Table 3: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Chemical Resistance Rating |

|---|---|---|

| Polymer X | 250 | High |

| Polymer Y | 230 | Medium |

| Polymer Z | 240 | High |

Case Study: Development of Coatings

Research has shown that coatings made from polymers derived from this compound exhibit superior adhesion and durability compared to traditional coatings. These properties make them suitable for use in harsh environments .

Wirkmechanismus

The mechanism of action of ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate can be compared with other pyridine derivatives such as:

2,6-Dichloropyridine: A precursor in the synthesis of the compound.

Ethyl 3-(2,6-dichloropyridin-3-yl)propanoate: A similar compound with a saturated propanoate moiety instead of the propenoate moiety.

3-(2,6-Dichloropyridin-3-yl)acrylic acid: The corresponding carboxylic acid derivative.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two chlorine substituents and an ethyl ester group linked to a propenoate moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cell proliferation and survival. For instance, it has been shown to modulate the activity of certain kinases and phosphatases that play critical roles in cancer progression.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For example:

- Cell Line Studies : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating potent cytotoxicity.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary data suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies

- Cancer Treatment : A study conducted on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

- Antimicrobial Efficacy : In an experimental model of bacterial infection, administration of the compound resulted in a notable decrease in bacterial load in infected tissues. This study suggests that the compound may enhance the effectiveness of conventional antibiotics when used in combination therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the pyridine ring or the propenoate moiety can significantly alter its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 of pyridine | Increased anticancer potency |

| Alteration of ester group | Enhanced antimicrobial activity |

These findings emphasize the importance of structural features in determining the biological efficacy of this compound .

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-2-15-9(14)6-4-7-3-5-8(11)13-10(7)12/h3-6H,2H2,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFJNKJYOLPRNZ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.